molecular formula C11H13NO4 B1244261 L-Beta-threo-benzyl-aspartate

L-Beta-threo-benzyl-aspartate

Cat. No.: B1244261
M. Wt: 223.22 g/mol
InChI Key: KMVYGTIPJNGNRD-IUCAKERBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-beta-aminoisobutyric acid can be synthesized through several methods. One common synthetic route involves the reaction of alpha-ketoisovaleric acid with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30 degrees Celsius .

Industrial Production Methods

In industrial settings, L-beta-aminoisobutyric acid is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-beta-aminoisobutyric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include keto acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

L-beta-aminoisobutyric acid has a wide range of scientific research applications:

Mechanism of Action

L-beta-aminoisobutyric acid exerts its effects through several mechanisms:

    Molecular Targets: It interacts with specific receptors such as the Mas-related G protein-coupled receptor type D (MRGPRD).

    Pathways Involved: It activates signaling pathways that lead to the protection of cells from oxidative stress and the regulation of metabolic processes.

Comparison with Similar Compounds

L-beta-aminoisobutyric acid is unique compared to other similar compounds due to its specific interactions with MRGPRD and its role in both metabolic regulation and cell protection. Similar compounds include:

L-beta-aminoisobutyric acid stands out due to its dual role in metabolism and cell protection, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S,3S)-2-amino-3-benzylbutanedioic acid

InChI

InChI=1S/C11H13NO4/c12-9(11(15)16)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1

InChI Key

KMVYGTIPJNGNRD-IUCAKERBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)N)C(=O)O

Synonyms

L-beta-BA cpd
L-beta-threo-benzyl-aspartate

Origin of Product

United States

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